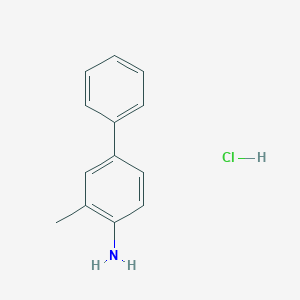

4-Amino-3-methylbiphenyl, hydrochloride

Descripción

BenchChem offers high-quality 4-Amino-3-methylbiphenyl, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methylbiphenyl, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-4-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPYXYUWGANKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methylbiphenyl, hydrochloride (CAS 3419-49-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-methylbiphenyl, hydrochloride (CAS No. 3419-49-6), a substituted aromatic amine with potential applications as a key building block in medicinal chemistry and materials science. While detailed public data on this specific hydrochloride salt is limited, this document synthesizes available information on its free base, related isomers, and the broader class of aminobiphenyls. The guide covers physicochemical properties, plausible synthetic routes based on established methodologies like the Suzuki-Miyaura cross-coupling reaction, safety and handling protocols derived from available safety data sheets, and a discussion of its potential in drug discovery, drawing parallels with structurally similar pharmacologically active agents. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic and developmental workflows.

Chemical Identity and Physicochemical Properties

4-Amino-3-methylbiphenyl, hydrochloride, also identified by its IUPAC name 2-methyl-4-phenylaniline hydrochloride, is the salt form of the parent amine 4-Amino-3-methylbiphenyl. The hydrochloride form generally offers improved stability and solubility in aqueous media compared to the free base, making it more amenable for certain experimental applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4-Amino-3-methylbiphenyl, hydrochloride |

| Synonym | 2-Methyl-4-phenylaniline hydrochloride |

| CAS Number | 3419-49-6 |

| Molecular Formula | C₁₃H₁₄ClN |

| Molecular Weight | 219.71 g/mol |

| Parent Compound (Free Base) | 4-Amino-3-methylbiphenyl |

| Parent CAS Number | 63019-98-7[1][2][3][4] |

| Parent Molecular Formula | C₁₃H₁₃N[1][2][3] |

| Parent Molecular Weight | 183.25 g/mol [1][2][3] |

Physicochemical Data:

Specific experimental data for the hydrochloride salt (CAS 3419-49-6) is not widely published. However, data for the free base (CAS 63019-98-7) can provide useful estimates. The protonation of the amino group to form the hydrochloride salt is expected to significantly increase its melting point and aqueous solubility, while having a predictable effect on its spectral characteristics.

Table 2: Physicochemical Properties of 4-Amino-3-methylbiphenyl (Free Base, CAS 63019-98-7)

| Property | Value | Source |

| Melting Point | 38-39°C | [4] |

| Boiling Point (estimate) | 306.94°C | [4] |

| Density (estimate) | 1.065 g/cm³ | [4] |

| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [4] |

| Appearance | Off-White to Brown Solid | [4] |

| XLogP3 (Computed) | 2.9 | [1] |

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach involves the disconnection of the biphenyl C-C bond, suggesting a Suzuki-Miyaura cross-coupling reaction. This is a highly versatile and widely used method for forming biaryl linkages.[5][6][7] The primary synthons would be a substituted aniline and a phenylboronic acid.

Caption: Retrosynthetic analysis of 4-Amino-3-methylbiphenyl, hydrochloride.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The most practical approach involves the coupling of an appropriately substituted haloaniline with phenylboronic acid. Route A, using 4-bromo-2-methylaniline, is often preferred due to the commercial availability and stability of the starting materials.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-methylaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Step 2: Catalyst and Solvent Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), followed by a degassed solvent system like a mixture of toluene and water (e.g., 4:1 v/v).

-

Step 3: Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 4: Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Purification of Free Base: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Amino-3-methylbiphenyl.

-

Step 6: Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Step 7: Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-Amino-3-methylbiphenyl, hydrochloride.

Applications in Research and Drug Development

As a specific application for 4-Amino-3-methylbiphenyl, hydrochloride is not well-documented, its utility can be inferred from its structural motifs. It serves as a valuable bifunctional building block, possessing a nucleophilic amino group and a biphenyl core that can be further functionalized.

Role as a Synthetic Intermediate

The primary amino group allows for a wide range of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in pharmaceuticals.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or similar reactions to introduce a variety of functional groups.

-

N-Alkylation and N-Arylation: To generate secondary or tertiary amines.

The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This scaffold can influence pharmacokinetic properties by increasing lipophilicity and metabolic stability.

Potential Pharmacological Relevance

The aminobiphenyl scaffold is associated with a range of biological activities, although some are linked to toxicity.[8][9][10][11]

-

Carcinogenicity: It is crucial to note that 4-aminobiphenyl is a known human bladder carcinogen.[9][10] Its mechanism involves metabolic activation to a reactive nitrenium ion that forms DNA adducts.[8][11] Any research involving 4-Amino-3-methylbiphenyl, hydrochloride should be conducted with extreme caution and appropriate safety measures, assuming potential carcinogenicity.

-

Enzyme Inhibition: Substituted biphenyls are key components in drugs targeting various enzymes. For instance, they are used in the synthesis of angiotensin II receptor antagonists for treating hypertension.

-

Antiproliferative Agents: The biphenyl core is present in numerous compounds investigated for anticancer activity. The substitution pattern on the rings dictates the specific biological target.

Caption: Potential application pathways for the title compound.

Safety and Handling

Based on the Safety Data Sheet for 2-methyl-4-phenylaniline hydrochloride, this compound should be handled with care in a controlled laboratory environment.

Table 3: GHS Hazard Classification (CAS 3419-49-6)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

(Source: Key Organics Safety Data Sheet)

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

4-Amino-3-methylbiphenyl, hydrochloride (CAS 3419-49-6) is a chemical intermediate with clear potential as a building block for more complex molecules in drug discovery and materials science. While specific data for this hydrochloride salt is sparse, a solid understanding of its chemistry can be built upon the known properties of its free base and the well-established synthetic routes for the aminobiphenyl scaffold. The primary value of this compound lies in its bifunctionality, which allows for diverse derivatization. Researchers must, however, proceed with significant caution, acknowledging the known carcinogenic properties of the parent 4-aminobiphenyl structure and adhering to strict safety protocols. This guide provides a foundational framework for the safe and effective use of this compound in a research setting.

References

-

Taylor & Francis. (n.d.). 4-Aminobiphenyl – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

International Agency for Research on Cancer. (2012). 4-Aminobiphenyl. In Chemical Agents and Related Occupations (Vol. 100F). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Lyon, France: IARC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. EPA.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-methylbiphenyl. PubChem Compound Database. Retrieved from [Link]

-

Ning, J. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Retrieved from [Link]

- Google Patents. (n.d.). US20160016889A1 - An Improved Process for the Synthesis of Melphalan and the Hydrochloride Salt.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-phenylaniline. PubChem Compound Database. Retrieved from [Link]

-

ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

- Google Patents. (n.d.). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.

-

PubMed. (n.d.). Identification of aminobiphenyl derivatives in commercial hair dyes. Retrieved from [Link]

- Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. [Doctoral dissertation].

-

The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Retrieved from [Link]

Sources

- 1. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 63019-98-7 CAS Manufactory [m.chemicalbook.com]

- 4. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-methylbiphenyl, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and properties of 4-Amino-3-methylbiphenyl, hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Introduction

4-Amino-3-methylbiphenyl is a substituted biphenyl compound that serves as a valuable intermediate in organic synthesis. Its hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many biological and pharmaceutical applications. The presence of the amino and methyl groups on one of the phenyl rings, coupled with the biphenyl backbone, imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Understanding the precise molecular structure and its characteristics is paramount for its effective utilization in research and development.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of both the free base (4-Amino-3-methylbiphenyl) and its hydrochloride salt is presented below. The data for the hydrochloride salt are largely inferred from the properties of the free base and the known effects of hydrochloride formation on aromatic amines.

| Property | 4-Amino-3-methylbiphenyl (Free Base) | 4-Amino-3-methylbiphenyl, Hydrochloride (Predicted) |

| Molecular Formula | C₁₃H₁₃N[1] | C₁₃H₁₄ClN |

| Molecular Weight | 183.25 g/mol [1] | 219.71 g/mol |

| CAS Number | 63019-98-7[1] | Not readily available |

| Appearance | Off-White to Brown Solid[2] | White to off-white crystalline solid |

| Melting Point | 38-39°C[2] | Expected to be significantly higher than the free base |

| Boiling Point | ~307°C (rough estimate)[2] | Decomposes at elevated temperatures |

| Solubility | Slightly soluble in acetone, chloroform, and methanol[2] | Soluble in water, soluble in lower alcohols |

| IUPAC Name | 2-methyl-4-phenylaniline[3] | 2-methyl-4-phenylanilinium chloride |

Molecular Structure and Conformation

The molecular structure of 4-Amino-3-methylbiphenyl, hydrochloride consists of a biphenyl core, where one phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position. The hydrochloride salt is formed by the protonation of the amino group, resulting in an anilinium cation and a chloride anion.

Caption: 2D structure of 4-Amino-3-methylbiphenyl, hydrochloride.

The biphenyl moiety is not expected to be perfectly planar due to steric hindrance between the ortho protons on the two rings. This torsional angle is a key determinant of the molecule's overall shape and its ability to interact with biological targets. The protonation of the amino group to form the anilinium ion will induce changes in the electronic distribution and geometry of the molecule.

Synthesis

A general and reliable method for the preparation of 4-Amino-3-methylbiphenyl, hydrochloride involves a two-step process starting from a suitable precursor, followed by the formation of the hydrochloride salt.

Synthesis of 4-Amino-3-methylbiphenyl (Free Base)

A common synthetic route to obtain the free base is through the reduction of a corresponding nitro-substituted biphenyl compound.

Caption: General synthesis workflow for 4-Amino-3-methylbiphenyl.

Protocol: Reduction of 3-Methyl-4-nitrobiphenyl

-

Dissolution: Dissolve 3-Methyl-4-nitrobiphenyl in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or an alternative reducing agent like tin (Sn) in the presence of concentrated hydrochloric acid.

-

Hydrogenation: If using H₂/Pd/C, place the reaction mixture under a hydrogen atmosphere and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After completion, filter the reaction mixture to remove the catalyst. If an acid was used for reduction, neutralize the solution with a base (e.g., sodium bicarbonate) to obtain the free amine.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

Preparation of 4-Amino-3-methylbiphenyl, Hydrochloride

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 4-Amino-3-methylbiphenyl free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of anhydrous hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash it with the anhydrous solvent, and dry it under vacuum to obtain the pure 4-Amino-3-methylbiphenyl, hydrochloride.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show a downfield shift for the aromatic protons, particularly those on the substituted ring, compared to the free base. The protons of the -NH₃⁺ group will appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: Similar to the proton NMR, the carbon signals of the aromatic ring bearing the anilinium group will be shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group.

Mass Spectrometry (MS)

The mass spectrum of 4-Amino-3-methylbiphenyl, hydrochloride, under typical electron ionization (EI) or electrospray ionization (ESI) conditions, is expected to show the molecular ion peak corresponding to the free base (m/z = 183.25). This is because the hydrochloride salt will likely dissociate to the free amine in the gas phase or in the ESI source.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will exhibit characteristic bands that are different from the free base. Key expected features include:

-

N-H Stretching: Broad absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the anilinium ion.

-

N-H Bending: Bending vibrations for the -NH₃⁺ group are expected to appear around 1500-1600 cm⁻¹.

X-ray Crystallography

A single-crystal X-ray diffraction study would provide the most definitive information about the three-dimensional structure of 4-Amino-3-methylbiphenyl, hydrochloride in the solid state. This analysis would reveal precise bond lengths, bond angles, and the torsional angle between the two phenyl rings. It would also show the packing of the anilinium cations and chloride anions in the crystal lattice, including any hydrogen bonding interactions. While no specific crystal structure data for this compound is publicly available, related aminobiphenyl structures have been reported, showing intermolecular hydrogen bonding networks.

Applications in Research and Drug Development

Substituted biphenyls are a common scaffold in medicinal chemistry. 4-Amino-3-methylbiphenyl and its derivatives can serve as key building blocks for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further functionalization, such as amide bond formation or participation in coupling reactions. The hydrochloride salt form is particularly advantageous for in vitro biological screening due to its enhanced aqueous solubility.

Caption: Potential applications in drug discovery.

Safety and Handling

4-Amino-3-methylbiphenyl and its hydrochloride salt should be handled with care in a laboratory setting. Aromatic amines are a class of compounds that can have toxicological properties. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-3-methylbiphenyl, hydrochloride is a synthetically useful compound with potential applications in various fields, particularly in the development of new pharmaceutical agents. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and characterization. While specific experimental data for the hydrochloride salt is limited, a strong understanding of its chemical nature can be derived from the well-characterized free base and the fundamental principles of amine salt formation. Further research, including a definitive crystal structure analysis, would provide even greater insight into the precise nature of this molecule.

References

-

PubChem. (n.d.). 4-Amino-3-methylbiphenyl. Retrieved from [Link]

-

Dobrzycki, L., & Wozniak, K. (2010). Biphenyl-3,3',4,4'-tetraamine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1060. Retrieved from [Link]

Sources

Methodological & Application

Application and Protocol Guide for the Purification of 4-Amino-3-methylbiphenyl, Hydrochloride

This document provides detailed methodologies for the purification of 4-Amino-3-methylbiphenyl, hydrochloride, a critical intermediate in various research and development applications, including the synthesis of pharmaceuticals and other advanced materials. The purity of this compound is paramount to ensure the desired reaction outcomes, yields, and final product quality. This guide is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for their starting materials.

Introduction: The Importance of Purity

4-Amino-3-methylbiphenyl, hydrochloride is a bifunctional molecule featuring a primary amine and a biphenyl backbone.[1] Impurities, often remnants from the synthetic route (e.g., starting materials, by-products, or residual solvents), can interfere with subsequent chemical transformations, leading to lower yields, difficult purification of downstream products, and potentially impacting the biological activity or material properties of the final compound. Therefore, robust purification is a critical step in its preparation.

This guide outlines three primary purification techniques: recrystallization, column chromatography, and acid-base extraction. The choice of method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClN | [2] |

| Molecular Weight | 219.71 g/mol | [1] |

| Appearance | Off-white to brown solid | [3] |

| Melting Point | 38-39°C (for the free base) | [3] |

| Solubility (free base) | Slightly soluble in acetone, chloroform, and methanol. Insoluble in water. | [3][4] |

Safety Precautions: 4-Amino-3-methylbiphenyl is classified as harmful if swallowed and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[5][6][7]

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.

Rationale for Solvent Selection

The ideal recrystallization solvent for 4-Amino-3-methylbiphenyl, hydrochloride should exhibit the following characteristics:

-

High solubility for the compound at elevated temperatures.

-

Low solubility for the compound at low temperatures.

-

High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.

-

A boiling point that is not excessively high to allow for easy removal from the purified crystals.

-

It should not react with the compound.

Given that the target is a hydrochloride salt, polar protic solvents or solvent mixtures are often a good starting point. A mixed solvent system, such as ethanol/water or isopropanol/water, is likely to be effective. The organic solvent will dissolve the biphenyl portion of the molecule, while the water will help to dissolve the hydrochloride salt at elevated temperatures and decrease its solubility upon cooling.

Protocol for Recrystallization

-

Solvent Screening: In a small test tube, add approximately 50 mg of the crude 4-Amino-3-methylbiphenyl, hydrochloride. Add a few drops of the chosen solvent (e.g., 9:1 ethanol:water) and observe the solubility at room temperature. Heat the mixture gently in a water bath and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Amino-3-methylbiphenyl, hydrochloride. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid. It is crucial to add the solvent in small portions to avoid using an excess, which would reduce the recovery yield.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Caption: Workflow for the purification of 4-Amino-3-methylbiphenyl, hydrochloride by recrystallization.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[8] This method is particularly useful for separating compounds with similar polarities and for achieving very high levels of purity.

Principles of Separation

For 4-Amino-3-methylbiphenyl, hydrochloride, a normal-phase chromatography setup using silica gel as the stationary phase is a suitable approach. The polar hydrochloride salt will have a strong affinity for the polar silica gel, while less polar impurities will elute more quickly. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

Protocol for Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

-

Sample Loading: Dissolve the crude 4-Amino-3-methylbiphenyl, hydrochloride in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.

-

Elution: Begin eluting the column with the least polar solvent mixture. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions. Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar impurities, followed by the desired product.

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis: Spot each fraction on a TLC plate and visualize the spots under UV light or by staining to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Amino-3-methylbiphenyl, hydrochloride.

Caption: General workflow for purification by column chromatography.

Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since 4-Amino-3-methylbiphenyl has a basic amino group, it can be protonated to form a water-soluble salt, while neutral or acidic impurities remain in the organic phase.

Rationale for the Method

This method is particularly effective for removing neutral impurities from the basic 4-Amino-3-methylbiphenyl. The process involves dissolving the crude product in an organic solvent and extracting it with an aqueous acid to move the desired amine into the aqueous phase. The aqueous phase is then basified to deprotonate the amine, causing it to precipitate or be extracted back into an organic solvent, leaving water-soluble impurities behind.

Protocol for Acid-Base Extraction

-

Dissolution: Dissolve the crude 4-Amino-3-methylbiphenyl, hydrochloride in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.[9]

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated 4-Amino-3-methylbiphenyl will move into the aqueous layer. Repeat the extraction two to three times to ensure complete transfer.

-

Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

-

Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). The free base of 4-Amino-3-methylbiphenyl will precipitate out of the solution or form an oily layer.

-

Back Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the separatory funnel and extract the free base back into the organic layer. Repeat this extraction two to three times.

-

Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified free base.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the salt by filtration.

Caption: Workflow for purification using acid-base extraction.

Conclusion

The selection of the most appropriate purification method for 4-Amino-3-methylbiphenyl, hydrochloride depends on the specific requirements of the research or application. Recrystallization is a simple and effective method for removing small amounts of impurities from a solid product. Column chromatography offers higher resolution and is ideal for achieving very high purity or for separating complex mixtures. Acid-base extraction is a powerful technique for removing neutral or acidic impurities. By following these detailed protocols and understanding the underlying principles, researchers can confidently purify 4-Amino-3-methylbiphenyl, hydrochloride to the high standards required for their work.

References

- Organic Syntheses Procedure. (n.d.). n-methyl-3,4-dihydroxyphenylalanine.

- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.

- Thermo Scientific Chemicals. (n.d.). 4-Methylbiphenyl, 98% 5 g.

- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

- Google Patents. (n.d.). CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl.

- PubChem. (n.d.). 4-Amino-3-methylbiphenyl.

- Thermo Fisher Scientific. (n.d.). 3-Amino-4-methylbiphenyl, 98% 1 g.

- ChemicalBook. (2023). 4-AMINO-3-METHYLBIPHENYL.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

- ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids.

- New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.

- SIELC Technologies. (2018). 3-Methylbiphenyl.

- Santa Cruz Biotechnology. (n.d.). 4-Amino-3-methylbiphenyl.

- Fluorochem. (n.d.). 3'-Amino-biphenyl-4-carboxylic acid methylester;hydrochloride.

Sources

- 1. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]

- 4. 4-Methylbiphenyl, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

4-Amino-3-methylbiphenyl, hydrochloride in proteomics research

Application Note: Targeted Adductomics & Chemical Proteomics of 4-Amino-3-methylbiphenyl

Executive Summary

This guide details the application of 4-Amino-3-methylbiphenyl hydrochloride (3-MABP HCl) as a model arylamine in chemical proteomics and adductomics . Unlike standard proteomic reagents (e.g., TMT tags or alkylating agents), 3-MABP is utilized primarily as a reference standard in toxicological proteomics. It serves to calibrate mass spectrometry (MS) workflows for detecting carcinogenic protein adducts, specifically on Hemoglobin (Hb) and Human Serum Albumin (HSA) .

Key Applications:

-

Biomarker Discovery: Validation of exposure biomarkers for arylamines found in tobacco smoke, cooking fumes, and azo dye degradation.

-

MS Method Development: Optimization of "bottom-up" workflows to detect low-abundance post-translational modifications (PTMs) induced by electrophilic xenobiotics.

-

Toxicology: Mapping the specific regioselectivity of arylamine binding to Cysteine-34 (HSA) and N-terminal Valine (Hb).

Chemical Biology & Mechanism

To successfully detect 3-MABP adducts, researchers must understand that the hydrochloride salt itself is chemically stable. It requires metabolic activation to bind covalently to proteins.

The Activation Pathway:

-

N-Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A2) convert 3-MABP to N-hydroxy-3-MABP.

-

Esterification/Activation: This intermediate is further activated (e.g., by N-acetyltransferases) to form an unstable nitrenium ion.

-

Nucleophilic Attack: The electrophilic nitrenium ion binds to nucleophilic residues on proteins.

-

HSA: Preferential binding to the free thiol of Cys34 .

-

Hemoglobin: Binding to β-Cys93 or the N-terminal Valine .[1]

-

Diagram: The Adductomics Workflow

Caption: Workflow for generating and analyzing 3-MABP protein adducts. The stable HCl salt must be activated to form the reactive electrophile.

Protocol A: Synthesis of Adducted Protein Standards

Objective: Generate a positive control (HSA-3-MABP) to identify the specific mass shift and retention time before analyzing clinical/environmental samples.

Materials:

-

4-Amino-3-methylbiphenyl HCl (High Purity).

-

Human Serum Albumin (fatty acid-free).

-

Rat Liver S9 Fraction (or human liver microsomes) + NADPH regenerating system.

-

Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

-

Solubilization: Dissolve 3-MABP HCl in DMSO to create a 10 mM stock solution.

-

Reaction Mix: In a glass vial, combine:

-

HSA (20 mg/mL in PBS): 500 µL

-

S9 Fraction (20 mg/mL protein): 50 µL

-

NADPH Regenerating System (Glucose-6-phosphate, NADP+, G6PDH): 50 µL

-

3-MABP Stock (10 mM): 10 µL (Final conc ~160 µM)

-

-

Incubation: Incubate at 37°C for 4–16 hours with gentle shaking.

-

Note: The S9 fraction mimics liver metabolism, converting the amine to the reactive N-hydroxy species.

-

-

Quenching & Cleanup:

-

Precipitate proteins using ice-cold acetone (4:1 v/v) or perform extensive dialysis against PBS (10kDa MWCO) to remove non-covalently bound amine and S9 components.

-

Critical: Free amine causes severe ion suppression in MS. Cleanup must be thorough.

-

Protocol B: Bottom-Up Proteomic Analysis

Objective: Detect the specific peptide modification using LC-MS/MS.

Digestion

-

Denaturation: Resuspend 50 µg of the cleaned protein in 8M Urea / 50 mM Ammonium Bicarbonate.

-

Reduction: Add DTT (5 mM final), incubate 30 min at 56°C.

-

Alkylation: Add Iodoacetamide (15 mM final), incubate 20 min in dark at RT.

-

Note: Alkylation blocks unmodified cysteines. Adducted cysteines (Cys34) will not be alkylated by IAA if occupied by 3-MABP.

-

-

Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 150 mm x 75 µm, 1.9 µm particle).

-

Gradient: 5% to 40% Acetonitrile in 0.1% Formic Acid over 60 mins.

-

MS Mode: Data Dependent Acquisition (DDA) for discovery; Parallel Reaction Monitoring (PRM) for quantification.

Data Analysis & Mass Shifts

When searching data (Proteome Discoverer, MaxQuant, or Skyline), add a Dynamic Modification .

| Parameter | Value | Description |

| Target Residue | Cysteine (C), Valine (N-term), Histidine (H) | Primary targets for arylamines. |

| Modification Name | 3-MABP-yl | Custom modification. |

| Mass Shift ( | +181.089 Da (Sulfinamide) | Calculated as C13H11N (Amine MW 183 - 2H). |

| Alt. Mass Shift | +197.084 Da (Sulfinic Acid) | If the adduct oxidizes further during processing. |

| Diagnostic Ions | m/z 184.11 | Immonium ion of the modification often seen in MS2. |

Calculation Logic: The binding of an arylamine to a thiol often results in a sulfinamide linkage (R-S-NH-Ar).

-

Mass of 3-MABP (Neutral): 183.10 Da

-

Reaction: R-SH + HO-NH-Ar

R-S-NH-Ar + H2O. -

Net Mass Change: + (Ar-NH) - H = + (183 - 1 - 1) = +181 Da (approx).

Safety & Handling (Critical)

Hazard Class: Carcinogen (Category 1A/1B).

-

Engineering Controls: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

-

Deactivation: Contaminated surfaces and glassware should be treated with a 10% bleach solution or specific surfactant-based decontaminants for aromatic amines before removal from the hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

-

Hemoglobin Adducts as Biomarkers

-

Mass Spectrometry of Arylamines

-

Study: Quantitation of methylated hemoglobin adducts by LC-MS/MS.[4]

- Relevance: Provides the foundational LC-MS/MS parameters for detecting small molecule adducts on globin peptides.

-

Source:

-

-

Chemical Biology of Adduct Formation

-

Study: Metabolism and Biomarkers of Heterocyclic Aromatic Amines.[5]

- Relevance: Explains the metabolic activation (N-hydroxylation) required for 3-MABP to bind proteins.

-

Source:

-

-

Bottom-Up Proteomics for Adducts

-

Compound Safety Data

-

Source: PubChem CID 44304 (4-Amino-3-methylbiphenyl).[7]

-

Link:

-

Sources

- 1. Novel 4-Hydroxybenzyl Adducts in Human Hemoglobin: Structures and Mechanisms of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of 4-aminobiphenyl-hemoglobin adducts in maternal and fetal blood-samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of 4-aminobiphenyl hemoglobin adducts in smokers and nonsmokers by pseudo capillary on-column gas chromatography- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of methylated hemoglobin adducts in a signature peptide from rat blood by liquid chromatography/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization & Protocol Guide for 4-Amino-3-methylbiphenyl Hydrochloride

Introduction & Safety Assessment

4-Amino-3-methylbiphenyl Hydrochloride (also known as 3-methyl-4-biphenylamine HCl) is a primary aromatic amine often utilized as a specialized intermediate in organic synthesis, dye manufacturing, and proteomics research.

While the free base (CAS 63019-98-7) is lipophilic, the hydrochloride salt form is engineered for improved aqueous solubility and stability. However, the presence of the biphenyl-amine pharmacophore necessitates rigorous analytical discrimination.

Critical Safety & Toxicology Warning

structural Alert: This compound is a structural analogue of 4-aminobiphenyl , a known human carcinogen (Group 1 IARC). The addition of the methyl group at the 3-position may modulate metabolic activation, but it does not eliminate the risk of genotoxicity.

-

Handling: All analytical workflows described below must be performed in a Class II Biosafety Cabinet or a high-efficiency fume hood.

-

Waste: Segregate all liquid waste as "Cytotoxic/Genotoxic."

Physicochemical Profile

Before instrumental analysis, the integrity of the salt form must be verified.

| Property | Specification / Observation | Analytical Relevance |

| Molecular Formula | Basis for stoichiometric calculations. | |

| Molecular Weight | 219.71 g/mol (Salt) / 183.25 g/mol (Base) | Use Salt MW for weighing; Base MW for MS detection. |

| Solubility | Soluble in Water, Methanol, DMSO. | Dissolve in 50:50 MeOH:Water for HPLC to prevent salt precipitation. |

| pKa (Calculated) | ~4.5 - 5.0 (Aniline nitrogen) | Mobile phase pH must be < 3.0 to keep fully protonated or > 7.0 for free base. |

| Hygroscopicity | Moderate to High | Dry at 40°C under vacuum before assay if caking is observed. |

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and separation from the toxic isomer (4-aminobiphenyl) and synthesis byproducts.

Method Rationale

Standard C18 columns often show peak tailing for amine hydrochlorides due to silanol interactions. Furthermore, separating the 3-methyl analog from the non-methylated 4-aminobiphenyl impurity requires specific selectivity. We utilize a Mixed-Mode Cation Exchange approach or a High-pH C18 approach. The protocol below details the robust High-pH C18 method, which deprotonates the amine for sharp peak shape and high retentivity.

Chromatographic Conditions

-

Instrument: HPLC/UPLC with Diode Array Detector (DAD)

-

Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm.

-

Why? Hybrid particles resist dissolution at high pH (pH 10).

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with Ammonia).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column Temp: 35°C.

-

Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 10 | 90 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | End |

Sample Preparation

-

Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol . (Concentration: 1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A .

-

Note: Diluting with the high-pH aqueous buffer ensures the salt converts to the free base before injection, preventing "solvent shock" and split peaks.

-

Protocol 2: LC-MS/MS for Genotoxic Impurity (GTI) Screening

Objective: Trace quantification of the potential impurity 4-aminobiphenyl (4-ABP) within the bulk 4-Amino-3-methylbiphenyl.

Method Rationale

To detect ppm-level impurities, UV is insufficient. We employ Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. The methyl group on the target molecule provides a specific mass shift (+14 Da) compared to the impurity.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 450°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions Table

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| 4-Amino-3-methylbiphenyl | 184.1 | 169.1 | 20 | Loss of Methyl radical ( |

| (Target) | 152.1 | 35 | Ring fragmentation | |

| 4-Aminobiphenyl | 170.1 | 153.1 | 25 | Loss of Ammonia ( |

| (Impurity) | 115.1 | 40 | Loss of |

Workflow Diagram (DOT)

Caption: Workflow for trace detection of non-methylated carcinogenic impurities.

Protocol 3: Potentiometric Titration (Salt Stoichiometry)

Objective: To confirm the substance is the Mono-hydrochloride salt and determine the precise chloride content.

Principle

While HPLC assays the organic amine, it ignores the counter-ion. A silver nitrate titration specifically quantifies the chloride (

Procedure

-

Equipment: Automatic Potentiometric Titrator with a Silver Ring Electrode (or Ag/AgCl combination electrode).

-

Solvent: 50 mL of Deionized Water + 2 mL Nitric Acid (

, concentrated). -

Titrant: 0.1 N Silver Nitrate (

), standardized. -

Sample: Accurately weigh ~150 mg of the hydrochloride salt.

-

Execution:

-

Dissolve sample in the solvent mixture.

-

Titrate with 0.1 N

to the potentiometric inflection point.

-

-

Calculation:

-

Acceptance Criteria: 15.8% – 16.4% (Consistent with Mono-HCl).

-

Analytical Strategy Overview

The following diagram illustrates the decision matrix for full characterization.

Caption: Comprehensive analytical control strategy for 4-Amino-3-methylbiphenyl HCl.

References

-

International Agency for Research on Cancer (IARC). (2012). 4-Aminobiphenyl.[1][2][3][4][5][6][7] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. Link

-

European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Link

-

PubChem. (2025).[4] 4-Amino-3-methylbiphenyl Compound Summary. National Library of Medicine. Link

-

Sielc Technologies. (2024). HPLC Separation of Aminobiphenyl Isomers. Application Note. Link

-

Metrohm. (2023). Titer determination in potentiometry. Application Bulletin AB-206. Link

Sources

- 1. Separation of Toluidine and Aminobiphenyl Isomers | SIELC Technologies [sielc.com]

- 2. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]

- 3. HPLC Separation of Aminobiphenyl Isomers in Cation-Exchange Mode | SIELC Technologies [sielc.com]

- 4. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-methylbiphenyl | CAS 63019-98-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-AMINO-3-METHYLBIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Amino-3-methylbiphenyl Hydrochloride | CAS 3419-49-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: High-Resolution NMR Characterization of 4-Amino-3-methylbiphenyl Hydrochloride

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous protocol for the structural validation of 4-Amino-3-methylbiphenyl hydrochloride (also known as 3-methyl-4-biphenylamine HCl).

Executive Summary

4-Amino-3-methylbiphenyl hydrochloride (CAS 3419-49-6) is a critical intermediate in the synthesis of azo dyes and a structural analogue in mutagenesis studies involving biphenyl amines. Unlike its free base form, the hydrochloride salt presents unique spectroscopic challenges, including solubility limitations in non-polar solvents and significant chemical shift perturbations caused by the protonated amine group (–NH₃⁺).

This guide provides a standardized protocol for sample preparation, acquisition, and spectral assignment, ensuring data integrity for regulatory or research compliance.

Safety & Handling (Critical)

WARNING: Biphenyl amines are established carcinogens or potential occupational carcinogens. The hydrochloride salt form may reduce volatility but remains hazardous upon contact or inhalation.

-

Containment: All weighing must occur inside a certified fume hood or a powder containment enclosure.

-

Solvent Handling: DMSO penetrates skin and can carry toxic solutes into the bloodstream. Double-glove (Nitrile) is mandatory.

-

Decontamination: All glassware must be rinsed with a dilute acid solution followed by bleach before standard washing to degrade amine residues.

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable. Chloroform (CDCl₃) is unsuitable due to the poor solubility of the salt. DMSO-d6 is the required standard as it solubilizes the ionic lattice and slows proton exchange, allowing the observation of the ammonium protons.

Reagents:

-

Analyte: 4-Amino-3-methylbiphenyl hydrochloride (>98% purity).

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

Workflow:

-

Weighing: Transfer 10–15 mg of the solid into a clean vial.

-

Dissolution: Add 0.6 mL of DMSO-d6.

-

Mixing: Vortex for 30 seconds. If the salt is stubborn, sonicate for 2 minutes at room temperature. Do not heat above 40°C to avoid degradation.

-

Transfer: Filter through a glass wool plug into a precision 5mm NMR tube if any turbidity remains.

Instrument Parameters (Standard 400/500 MHz)

| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (1H decoupled) | Standard quantitative excitation. |

| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 – 4.0 sec | Ensure full relaxation of aromatic protons. |

| Scans (NS) | 16 | 512 – 1024 | 13C sensitivity is low; requires high signal averaging. |

| Spectral Width | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | Capture broad ammonium peaks and all carbons. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standard reporting temperature. |

Spectral Analysis & Assignment

Structural Numbering Logic

To ensure consistent assignment, we utilize the following numbering scheme based on IUPAC priority:

-

Ring A (Substituted): C1 (Linker), C2 (H), C3 (Methyl), C4 (Amine), C5 (H), C6 (H).

-

Ring B (Unsubstituted): C1' to C6'.

1H NMR Interpretation (DMSO-d6)

The spectrum is defined by three distinct regions: the aliphatic methyl singlet, the aromatic biphenyl system, and the broad downfield ammonium signal.

Table 1: 1H NMR Assignment Guide

| Chemical Shift (δ ppm)* | Multiplicity | Integral | Assignment | Structural Notes |

| 9.50 – 10.50 | Broad Singlet | 3H | –NH₃⁺ | Exchangeable. Disappears in D₂O shake. Broadened by quadrupole relaxation of ¹⁴N. |

| 7.60 – 7.70 | Doublet (J~7Hz) | 2H | H-2', H-6' | Ring B ortho protons. Deshielded by ring current. |

| 7.55 | Singlet (d) | 1H | H-2 | Meta to Linker, Ortho to Methyl. Often appears as a fine doublet or singlet. |

| 7.50 | Doublet of Doublets | 1H | H-6 | Ortho to Linker. Couples with H-5. |

| 7.40 – 7.50 | Multiplet | 2H | H-3', H-5' | Ring B meta protons. |

| 7.30 – 7.40 | Multiplet/Triplet | 1H | H-4' | Ring B para proton. |

| 7.30 | Doublet (J~8Hz) | 1H | H-5 | Ortho to Amine. In free base, this is <6.7 ppm. In salt, it shifts downfield to >7.2 ppm.[1] |

| 2.35 – 2.45 | Singlet | 3H | –CH₃ | Methyl group at C3. Deshielded slightly by aromatic ring. |

*Note: Exact shifts vary ±0.05 ppm depending on concentration and water content.

13C NMR Interpretation

The 13C spectrum confirms the carbon skeleton. Look for 13 distinct signals (unless symmetry in Ring B makes C2'/6' and C3'/5' equivalent, resulting in 11 signals).

-

Aliphatic: ~18.5 ppm (Methyl).

-

Aromatic C-N: ~135-140 ppm (Quaternary, low intensity).[2]

-

Aromatic C-Linkers: ~138-142 ppm (Quaternary).

-

Aromatic CH: Cluster between 126–130 ppm.

Visualization of Workflows & Connectivity

Diagram 1: Analytical Workflow

This flowchart outlines the critical path from solid sample to validated data, emphasizing the safety checkpoint.

Caption: Standard Operating Procedure for NMR analysis of carcinogenic amine salts.

Diagram 2: HMBC Correlations (Connectivity)

To confirm the position of the methyl group relative to the amine, Heteronuclear Multiple Bond Correlation (HMBC) is used. The diagram below illustrates the key "Long-Range" correlations that prove the structure.

Caption: Key HMBC correlations. The correlation from Methyl H to C4 (Amine-bearing carbon) definitively places the methyl group ortho to the amine.

Troubleshooting & QC

Common Issues

-

Missing Ammonium Peak: If the peak at 9-10 ppm is absent or extremely broad, the sample may be wet (proton exchange with H₂O) or the salt has reverted to the free base.

-

Fix: Dry the sample in a desiccator or add a drop of DCl/D₂O (though this complicates the aromatic region).

-

-

Extra Peaks at 2.50 / 3.33 ppm: These are DMSO and Water residual signals, respectively.

-

Impurity at 5.0 - 6.0 ppm: Indicates presence of the Free Base (unprotonated amine). The HCl salt should not have signals in this region.

Validation Criteria

-

Integral Ratio: The Methyl singlet (3H) must have a 3:1 ratio with the isolated aromatic singlet (H2).

-

Solubility: The solution must be perfectly clear. Suspended solids will broaden lines and ruin shimming.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard reference for substituent additivity rules).

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 44304, 4-Amino-3-methylbiphenyl. Retrieved from [Link]

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-Amino-3-methylbiphenyl Hydrochloride in Medicinal Chemistry

Executive Summary

4-Amino-3-methylbiphenyl hydrochloride serves as a critical "privileged structure" in the synthesis of kinase inhibitors, dye-based diagnostics, and biaryl-based liquid crystals. Unlike the simple 4-aminobiphenyl (a potent carcinogen with limited structural complexity), the 3-methyl analogue offers two distinct advantages:

-

Steric Modulation: The ortho-methyl group (position 3) reduces the conformational freedom of the amine (position 4) and prevents over-alkylation/arylation during cross-coupling, enhancing selectivity for secondary amines.

-

Electronic Tuning: The weak electron-donating effect of the methyl group stabilizes cationic intermediates (e.g., diazonium salts) better than the unsubstituted parent, expanding the window for Sandmeyer-type transformations.

This guide details the handling, safety, and synthetic protocols for leveraging this building block, specifically focusing on overcoming the steric demands of the ortho-methyl group in Palladium-catalyzed C-N bond formation.

Physicochemical Profile & Safety Architecture

Key Properties

| Property | Specification |

| Chemical Name | 4-Amino-3-methylbiphenyl hydrochloride |

| IUPAC Name | 3-methyl-[1,1'-biphenyl]-4-amine hydrochloride |

| CAS (Salt) | 3419-49-6 |

| CAS (Free Base) | 63019-98-7 |

| Molecular Weight | 219.71 g/mol (HCl salt) |

| Appearance | Off-white to pale grey crystalline powder |

| Solubility | Soluble in DMSO, MeOH, Water (hot); Insoluble in Hexanes |

| pKa (Conjugate Acid) | ~4.8 (Estimated; lower than aniline due to conjugation) |

Critical Safety Protocol (E-E-A-T)

WARNING: Genotoxic Hazard. While the 3-methyl substituent reduces planarity and DNA intercalation potential compared to 4-aminobiphenyl (a Group 1 Carcinogen), this compound must be handled as a suspected mutagen .

-

Engineering Controls: All weighing and transfer must occur within a certified Chemical Fume Hood or Glovebox.

-

Deactivation: Treat waste streams with bleach (sodium hypochlorite) or Fenton's reagent to oxidize the amine prior to disposal.

-

PPE: Double nitrile gloves (0.11 mm min thickness) and Tyvek sleeves are mandatory.

Strategic Reactivity Landscape

The utility of 4-Amino-3-methylbiphenyl lies in its ability to serve as a divergent node. It can act as a Nucleophile (via the amine) or a Latent Electrophile (via diazotization).

Figure 1: Divergent synthetic pathways. The scaffold transitions from nucleophile to electrophile via the Sandmeyer vector.

Protocol A: Sterically Demanding Buchwald-Hartwig Amination

Objective: Coupling 4-Amino-3-methylbiphenyl with an Aryl Bromide/Chloride. Challenge: The ortho-methyl group creates steric hindrance. Standard ligands (e.g., PPh3, dppf) often fail or result in low yields. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or BrettPhos is strictly required to form the active mono-ligated Pd species that can accommodate the bulky aniline.

Materials

-

Amine: 4-Amino-3-methylbiphenyl HCl (1.0 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: XPhos (for general use) or BrettPhos (for difficult substrates) (4-10 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) — Crucial: Excess base is needed to neutralize the HCl salt.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Procedure

-

Free-Basing (In Situ): Because the starting material is a hydrochloride salt, do not mix catalyst immediately. Add the Amine HCl salt, Aryl Bromide, and Cs₂CO₃ to the reaction vial first.

-

Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. This prevents oxidation of the amine and the ligand.

-

Catalyst Addition: Add the Pd(OAc)₂ and XPhos. (Alternatively, use the precatalyst XPhos Pd G2 for higher reproducibility).

-

Solvation: Add anhydrous 1,4-Dioxane via syringe.

-

Thermal Activation: Heat the block to 100°C .

-

Note: The ortho-methyl group slows the rate of reductive elimination. Reaction times are typically 12–24 hours, longer than unsubstituted anilines.

-

-

Work-up: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

-

Monitoring: If TLC shows remaining Aryl Bromide but no Amine, the catalyst has deactivated (Pd black formation). Increase Ligand:Pd ratio to 2:1.

-

Color: The reaction should turn from orange/red to dark brown/black. A persistent bright yellow indicates the Pd did not enter the catalytic cycle (oxidation).

Protocol B: The Sandmeyer Transformation (Accessing Electrophiles)

Objective: Converting the amino group to an Iodine atom to create 4-Iodo-3-methylbiphenyl . Application: This converts the "Nucleophilic Building Block" into an "Electrophilic Building Block" suitable for Grignard formation or Suzuki coupling at the 4-position.

Materials

-

4-Amino-3-methylbiphenyl HCl (5 mmol)

-

Sodium Nitrite (NaNO₂, 1.1 equiv)

-

Potassium Iodide (KI, 2.5 equiv)

-

Hydrochloric Acid (6M and 2M)

-

Urea (quencher)

Step-by-Step Procedure

-

Slurry Formation: In a 50 mL round-bottom flask, suspend the Amine HCl in 6M HCl (10 mL). Cool to -5°C to 0°C using an ice/salt bath.

-

Expert Tip: Mechanical stirring is preferred over magnetic stirring as the HCl salt can form a thick paste.

-

-

Diazotization: Dropwise add NaNO₂ (dissolved in minimal water) while maintaining temperature < 5°C .

-

Critical Control Point: If temperature exceeds 5°C, the diazonium salt hydrolyzes to the phenol (4-hydroxy-3-methylbiphenyl).

-

-

Stirring: Stir for 20 minutes. The solution should become clear/translucent yellow.

-

Quenching Excess Nitrite: Add a spatula tip of Urea to destroy excess HNO₂. (Test with starch-iodide paper; it should stop turning blue instantly).

-

Iodination: Dissolve KI in water (10 mL) and cool to 0°C. Pour the cold diazonium solution into the KI solution slowly with vigorous stirring.

-

Observation: Evolution of N₂ gas (foaming) and formation of a dark oil/solid.

-

-

Maturation: Allow to warm to room temperature and stir for 2 hours.

-

Work-up: Extract with DCM. Wash the organic layer with saturated Sodium Thiosulfate (Na₂S₂O₃) to remove the purple iodine color. Dry over MgSO₄.

References

-

Chemical Identity & Physical Data

-

Buchwald-Hartwig Methodology

- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Focuses on ligand selection for ortho-substituted anilines).

-

General Protocol Source: Organic Chemistry Portal.[2] "Buchwald-Hartwig Cross Coupling."[1][3] Retrieved from [Link][3]

- Sandmeyer Reaction Mechanics

- Safety & Toxicology

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Amino-3-methylbiphenyl, hydrochloride

The following Technical Support Center guide is designed for researchers and process chemists working with 4-Amino-3-methylbiphenyl hydrochloride . It prioritizes experimental optimization, troubleshooting, and self-validating protocols.

Topic: Optimization of Synthesis, Purification, and Salt Formation CAS (Free Base): 63019-98-7 | CAS (HCl Salt): 3419-49-6

Core Reaction Workflow & Optimization

This guide focuses on the most robust synthetic route: the Suzuki-Miyaura cross-coupling of 4-bromo-2-methylaniline with phenylboronic acid, followed by hydrochloride salt formation . This pathway offers higher functional group tolerance and easier purification compared to nitration/reduction routes.

Interactive Process Map

The following diagram outlines the critical control points (CCPs) where optimization impacts yield and purity.

Figure 1: Critical Control Points in the synthesis of 4-Amino-3-methylbiphenyl HCl.

Optimization Parameters (The "Why" & "How")

Step 1: The Suzuki Coupling

Challenge: The ortho-methyl group on the aniline creates steric hindrance, potentially slowing oxidative addition. The free amine can also coordinate to Pd, poisoning the catalyst.

| Parameter | Recommended Condition | Technical Rationale |

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos | Pd(dppf)Cl₂ is robust and resists deactivation by the amine. SPhos is preferred if the reaction is sluggish; its bulk facilitates oxidative addition on hindered substrates. |

| Base | K₃PO₄ (2.0 eq) | Weaker bases like Na₂CO₃ may be too slow. Phosphate buffers the pH effectively, minimizing protodeboronation of the phenylboronic acid. |

| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is critical for the base solubility and transmetallation step. Dioxane boils at ~101°C, allowing sufficient thermal energy without pressurization. |

| Temperature | 85–95°C | High temperature is required to overcome the steric barrier of the methyl group. |

Step 2: Salt Formation (The Hydrochloride)

Challenge: Anilines are prone to oxidation (browning). Using aqueous HCl often leads to sticky gums or hydrates that are hard to dry.

-

Protocol: Dissolve the purified free base in anhydrous ethyl acetate or ethanol . Cool to 0°C. Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

-

Why: Anhydrous conditions precipitate the salt immediately as a white/off-white solid, preventing the inclusion of water which leads to hygroscopicity.

Troubleshooting Guide (Q&A)

Issue: Low Yield & Incomplete Conversion

User Question: "I still see starting aryl bromide on LCMS after 12 hours. Should I add more catalyst?"

Technical Diagnosis: Incomplete conversion in this system is usually due to catalyst deactivation (Pd black formation) or boronic acid degradation (protodeboronation), not just low catalyst load.

Corrective Action:

-

Check Oxygen: Did you degas solvents thoroughly? Oxygen rapidly kills active Pd(0). Sparge with Argon for 15 mins before adding the catalyst.

-

Add Boronic Acid in Portions: Phenylboronic acid can decompose to benzene before reacting. Add 1.2 eq initially, and if the reaction stalls, add another 0.3 eq.

-

Switch Ligand: If using Pd(PPh₃)₄, switch to a dialkylbiaryl phosphine system like XPhos or SPhos , which form highly active monolithic Pd species.

Issue: Product is "Sticky" or "Gummy" during Salt Formation

User Question: "When I added HCl, the product came out as a brown oil/gum instead of a crystal. How do I fix this?"

Technical Diagnosis: This indicates trapped solvent or excess water . The presence of water allows the salt to form a hydrate or oil out before crystallizing.

Recovery Protocol:

-

Decant the supernatant solvent.

-

Triturate (grind) the gum with anhydrous diethyl ether or MTBE . This pulls out residual organic solvents and induces crystallization.

-

If that fails, dissolve the gum in a minimum amount of hot isopropanol (IPA) and let it cool slowly. IPA is an excellent solvent for recrystallizing amine hydrochlorides.

Issue: Impurity at M-H (Des-bromo)

User Question: "I see a significant peak with Mass = Starting Material minus Bromine. Is this a reduction?"

Technical Diagnosis:

Yes, this is the hydrodehalogenation byproduct. It occurs when the Pd-hydride species forms (often from

Corrective Action:

-

Avoid Primary Alcohols: Do not use Ethanol/Methanol as the coupling solvent. Use Dioxane, Toluene, or DMF.

-

Increase Concentration: Higher concentration favors the intermolecular coupling over the intramolecular side reactions.

Frequently Asked Questions (FAQ)

Q: How do I remove residual Palladium from the free base before salt formation? A: Palladium residues can catalyze oxidation of the amine. Use a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) during the workup of the free base. Alternatively, wash the organic layer with 5% aqueous L-Cysteine solution; the cysteine binds Pd effectively and pulls it into the aqueous phase.

Q: Why is the hydrochloride salt turning pink/purple upon storage? A: Anilines are photosensitive and prone to air oxidation, forming "aniline black" type impurities.

-

Prevention: Store the HCl salt under Argon/Nitrogen in an amber vial.

-

Fix: Recrystallize from Ethanol/Ether with a pinch of activated charcoal to remove the colored impurities.

Q: Can I use the 4-nitro-3-methylbiphenyl reduction route instead? A: Yes, but be aware of regioselectivity . Nitration of 3-methylbiphenyl yields a mixture of isomers (2-nitro and 4-nitro) which are difficult to separate. The Suzuki route (coupling 4-bromo-2-methylaniline) guarantees the correct substitution pattern from the start.

Summary of Quantitative Data

| Property | Value / Condition | Note |

| Molecular Weight | 183.25 (Base) / 219.71 (HCl) | |

| Typical Yield | 75% - 88% | Optimized Suzuki conditions |

| Melting Point | >200°C (HCl salt, decomp.) | Distinct from free base (~92°C) |

| Solubility (HCl) | Water (Moderate), MeOH (High) | Insoluble in Ether, Hexane |

| Storage | 2-8°C, Desiccated, Dark | Hygroscopic & Light Sensitive |

References

-

Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. (2021). Discusses coupling of chloroanilines and optimization of catalyst systems.

-

Synthesis of 4-Amino-3-methylbiphenyl. ChemicalBook. Detailed synthetic routes and supplier data.

-

Preparation of Amine Hydrochlorides. Organic Syntheses. General procedures for anhydrous salt formation.

-

Palladium Scavenging Methodologies. Sigma-Aldrich Technical Guides. Protocols for removing Pd from pharmaceutical intermediates.

-

Safety Data Sheet: 4-Amino-3-methylbiphenyl. Thermo Fisher Scientific. Safety and handling data.

Technical Support Center: Recrystallization of 4-Amino-3-methylbiphenyl, Hydrochloride

Welcome to the technical support center for the purification of 4-Amino-3-methylbiphenyl, hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific molecule. As a hydrochloride salt of an aromatic amine, this compound presents unique challenges and opportunities for purification. This document provides in-depth, field-proven insights to help you achieve high purity and yield.

Core Principles of Recrystallization for 4-Amino-3-methylbiphenyl, Hydrochloride

The recrystallization of 4-Amino-3-methylbiphenyl, hydrochloride hinges on the principle of differential solubility. The ideal solvent will completely dissolve the compound and any impurities at an elevated temperature while allowing only the desired compound to crystallize upon cooling, leaving the impurities behind in the "mother liquor."[1] The hydrochloride salt form significantly increases the polarity of the molecule compared to its freebase, making it more soluble in polar solvents like water and alcohols, and less soluble in nonpolar organic solvents.[2]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-Amino-3-methylbiphenyl, hydrochloride in a question-and-answer format.

Question 1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer:

This is a common issue that points to a mismatch between the polarity of your compound and the solvent.[3] 4-Amino-3-methylbiphenyl, hydrochloride is a polar, ionic compound.

-

Initial Solvent Choice: Your best starting points are polar protic solvents. Based on general principles for amine hydrochlorides, alcohols are often a good choice.[2]

-

Troubleshooting Steps:

-

Increase Solvent Polarity: If you started with a less polar solvent like ethyl acetate or acetone, switch to a more polar option such as isopropanol, ethanol, or methanol.[3]

-

Consider Water: Given the hydrochloride salt, water can be an effective solvent.[2] However, be mindful that the biphenyl backbone imparts some nonpolar character, which might limit solubility in purely aqueous systems.

-

Mixed-Solvent System: A powerful technique is to use a mixed-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble, e.g., methanol or ethanol), and then slowly add a "poor" hot solvent (in which it is less soluble, e.g., ethyl acetate or heptane) until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. A patent for a related synthesis mentions a complex mixture of 2-propanol, methanol, ethanol, and n-heptane, highlighting the utility of mixed-solvent systems for this class of compounds.

-

Question 2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid instead of solid crystals.[4] This is a frequent problem when the compound is highly impure or when the solution is too concentrated at a high temperature.[5]

-

Immediate Actions:

-